molecular formula C5H2BrF3N2 B1629909 2-Amino-4-bromo-3,5,6-trifluoropyridine CAS No. 3512-12-7

2-Amino-4-bromo-3,5,6-trifluoropyridine

Cat. No.: B1629909
CAS No.: 3512-12-7
M. Wt: 226.98 g/mol
InChI Key: LGQSFLDSWMSKTB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Chemistry Research

Pyridine derivatives are a class of heterocyclic compounds that are fundamental building blocks in numerous areas of science. bldpharm.com Their unique structure is a key component in a variety of natural products, including essential vitamins and alkaloids. researchgate.net In modern organic chemistry, the pyridine scaffold is of immense importance, particularly in the synthesis of intermediates that lead to novel materials and biologically active compounds. researchgate.net

The versatility of pyridine derivatives has made them a cornerstone in medicinal chemistry, serving as the foundational framework for a multitude of pharmaceutical drugs. numberanalytics.com These compounds are known to exhibit a wide spectrum of pharmacological and biological activities. mdpi.com They have been investigated for their potential as anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor agents. mdpi.com The pyridine ring is present in 62 drugs approved by the U.S. Food and Drug Administration (FDA), second only to piperidine (B6355638) as the most common nitrogen heterocycle in pharmaceuticals. researchgate.net Beyond medicine, pyridine derivatives are also crucial in the agricultural sector for the development of new agrochemicals. researchgate.net

The Strategic Role of Fluorine in Organic Synthesis and Design

Strategically placing fluorine in a molecule can productively influence its conformation, metabolic stability, membrane permeability, and binding affinity. tandfonline.comacs.orgacs.org Fluorination can block sites susceptible to metabolic oxidation, which can prolong a drug's duration of action. numberanalytics.commdpi.com Furthermore, due to its powerful electron-withdrawing nature, fluorine is an effective tool for modulating the acidity (pKa) of nearby functional groups, which in turn influences a compound's solubility and ability to permeate biological membranes. acs.org The incorporation of fluorine can also enhance the binding affinity of a ligand to its target protein, leading to increased potency. tandfonline.com These beneficial modifications have made fluorine a key element in the design of modern pharmaceuticals and imaging agents. numberanalytics.commdpi.com

Overview of Amino- and Bromo-Substituted Pyridines as Synthetic Scaffolds

Amino- and bromo-substituted pyridines are highly valuable and versatile intermediates in organic synthesis. The presence of both an amino group and a bromine atom on the pyridine ring creates a powerful synthetic scaffold that allows for diverse and selective chemical transformations.

The bromine atom on the pyridine ring serves as an excellent leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions. pearson.com The positions ortho and para (2-, 4-, and 6-) to the ring nitrogen are electronically activated for nucleophilic attack. researchgate.net Therefore, a compound like 2-amino-4-bromopyridine (B18318) is more reactive toward nucleophilic substitution at the 4-position compared to a bromo-substituent at the 3- or 5-position. researchgate.net This reactivity makes bromopyridines key substrates for introducing a wide range of nucleophiles, including amines, alcohols, and thiols, as well as for participating in palladium-catalyzed cross-coupling reactions like the Suzuki coupling to form new carbon-carbon bonds. acs.org

The amino group, on the other hand, can be used to direct reactions or can be a site for further functionalization. The combination of these two groups on a single pyridine ring allows for sequential and site-specific modifications. For instance, the bromo group can be displaced or used in a coupling reaction, followed by modification of the amino group, or vice-versa. This step-wise functionalization is a powerful strategy for building complex molecular architectures from a relatively simple starting material, making amino- and bromo-substituted pyridines indispensable tools in the synthesis of complex targets for medicinal and materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5,6-trifluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQSFLDSWMSKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1N)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631349
Record name 4-Bromo-3,5,6-trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-12-7
Record name 4-Bromo-3,5,6-trifluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of 2 Amino 4 Bromo 3,5,6 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactivity Profiles

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for highly halogenated pyridines. The rate and regioselectivity of these reactions are influenced by the nature of the leaving group, the nucleophile, and the reaction conditions.

Competitive Reactivity of Bromine versus Fluorine Substituents

In SNAr reactions, the relative reactivity of halogens as leaving groups is a critical factor. Generally, in activated aromatic systems, fluoride (B91410) is a better leaving group than bromide. nih.gov This is often attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. britannica.com However, the "element effect," which dictates the leaving group order (F > Cl ≈ Br > I), can be influenced by reaction conditions. nih.govresearchgate.net

For 2-Amino-4-bromo-3,5,6-trifluoropyridine, the positions on the pyridine (B92270) ring are activated towards nucleophilic attack due to the cumulative electron-withdrawing effect of the fluorine atoms and the nitrogen heteroatom. researchgate.net The positions ortho and para (2, 4, and 6) to the ring nitrogen are particularly activated. researchgate.netmatanginicollege.ac.in While fluorine is generally more reactive in SNAr, the C-Br bond is weaker than the C-F bond, which can make bromine a viable leaving group under certain conditions. The specific outcome of a competitive reaction would depend on the interplay between the bond strength and the electronic activation at each position.

Influence of the Amino Group on SNAr Mechanisms

The amino group at the 2-position is an electron-donating group, which generally deactivates the ring towards nucleophilic attack by increasing electron density. However, its position relative to the halogens is crucial. In this compound, the amino group is ortho to the 3-fluoro and para to the 5-fluoro substituents. Its electron-donating nature can influence the stability of the Meisenheimer complex, the intermediate formed during SNAr reactions.

The presence of an amino group can direct the substitution to specific positions. For instance, in related halopyridines, the amino group has been shown to influence the site of nucleophilic attack. nih.gov The resonance and inductive effects of the amino group can modulate the partial positive charges on the carbon atoms of the pyridine ring, thereby affecting the regioselectivity of the substitution.

Effects of Solvent and Temperature on Reaction Outcomes

Solvent and temperature play a significant role in the outcome of SNAr reactions. Protic solvents can stabilize the leaving group through hydrogen bonding, which can be particularly important for the departure of the highly electronegative fluoride ion. nih.gov In contrast, aprotic solvents may favor the displacement of other halogens where bond cleavage is more significant in the rate-determining step. nih.gov

Temperature can also affect the selectivity of the reaction. Higher temperatures can provide the necessary activation energy to overcome the barrier for the displacement of a less reactive halogen. Therefore, by carefully selecting the solvent and controlling the temperature, it may be possible to influence the competitive displacement of bromide versus fluoride in this compound.

Electrophilic Reactivity of the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. matanginicollege.ac.inquimicaorganica.org This deactivation is further enhanced by the presence of three fluorine atoms and a bromine atom in this compound.

Site Selectivity Considerations for Electrophilic Attack

Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate with a positive charge on the nitrogen atom. quimicaorganica.orgquora.com In this compound, the directing effects of the existing substituents must be considered.

The amino group at the 2-position is an activating, ortho-, para-directing group. However, the positions para (position 5) and ortho (position 3) to the amino group are already substituted with fluorine atoms. The halogens are deactivating, ortho-, para-directing groups. The interplay of these electronic effects makes predicting the precise site of electrophilic attack complex. Computational studies on similar molecules, such as 3-Bromo-4-fluoropyridin-2-amine, suggest that electrophilic attack might favor the less sterically hindered and electronically available positions. Given the substitution pattern, any electrophilic substitution would likely require harsh reaction conditions. matanginicollege.ac.in

Radical Reactions and Their Applications

While SNAr and electrophilic reactions are more commonly studied for pyridines, radical reactions offer alternative pathways for functionalization. pearson.com Information specifically on the radical reactions of this compound is limited in the provided search results. However, general principles of radical chemistry can be applied.

The C-Br bond is weaker than the C-F and C-H bonds, making it a potential site for radical cleavage. Homolytic cleavage of the C-Br bond could generate a pyridyl radical. This radical could then participate in various radical-mediated transformations, such as coupling reactions or additions to unsaturated systems. The feasibility and outcome of such reactions would depend on the specific radical initiator and reaction conditions employed.

Fluoroalkylation of Pyridines

The introduction of fluoroalkyl groups into heterocyclic systems is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. While specific studies on the fluoroalkylation of this compound are not extensively documented, the reactivity of related polyhalogenated pyridines provides valuable insights.

The presence of three fluorine atoms on the pyridine ring significantly activates it towards nucleophilic aromatic substitution (SNAr). It is anticipated that the carbon atoms bearing fluorine, particularly at the C-6 and C-4 positions, would be susceptible to substitution by fluoroalkyl anions. However, the bromo substituent at the C-4 position also represents a potential reaction site, either through direct substitution or via metal-catalyzed processes.

The amino group at the C-2 position plays a crucial role in directing the regioselectivity of such reactions. Its electron-donating nature can modulate the electrophilicity of the pyridine ring and potentially direct nucleophilic attack to the para-position (C-5), although this position is already substituted with fluorine. The interplay between the activating effect of the fluorine atoms and the directing effect of the amino group, along with the presence of a bromine atom, creates a complex reactivity landscape.

Table 1: Potential Fluoroalkylation Reactions and Influencing Factors

Reaction TypePotential ReagentsKey Influencing FactorsExpected Challenges
Nucleophilic Aromatic Substitution (SNAr)Fluoroalkyl anions (e.g., from fluoroalkylsilanes with a fluoride source)Solvent polarity, temperature, nature of the fluoroalkyl sourceCompetitive substitution at C-4 (Br) and C-6 (F), potential for side reactions involving the amino group.
Radical FluoroalkylationRadical fluoroalkyl sources (e.g., from Togni or Umemoto reagents)Radical initiator, solventControl of regioselectivity, potential for multiple additions.

Palladium-Catalyzed Transformations and Mechanistic Insights

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles. For this compound, these transformations offer a versatile route to introduce a wide range of substituents at the C-4 position.

The initial and often rate-determining step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the organohalide to the low-valent palladium complex. In the case of this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-F bonds.

However, a notable challenge in the palladium-catalyzed reactions of 2-aminopyridines is the potential for the amino group to coordinate to the palladium center. This coordination can inhibit the catalytic activity by stabilizing the palladium complex and hindering subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination. nih.govresearchgate.net

The choice of ligand is critical to overcome this inhibition. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, have been shown to be effective in promoting the cross-coupling of 3-halo-2-aminopyridines. nih.govresearchgate.net These ligands are thought to create a more reactive, coordinatively unsaturated palladium center and disfavor the formation of inhibitory palladium-aminopyridine complexes.

Table 2: Ligand Effects in Palladium-Catalyzed Cross-Coupling of Aminohalopyridines

Ligand TypeExample LigandsObserved EffectRationale
Bulky BiarylphosphinesRuPhos, BrettPhosEnhanced catalytic activity for C-N and C-C couplingSteric bulk prevents catalyst deactivation by the amino group; promotes reductive elimination. nih.govresearchgate.net
Traditional PhosphinesPPh3, P(t-Bu)3Can be less effective; potential for catalyst inhibitionSmaller steric profile may allow for stronger coordination of the amino group to palladium.
N-Heterocyclic Carbenes (NHCs)IPr, IMesCan be effective, but selectivity may varyStrong sigma-donating ability can influence the electronic properties of the palladium center.

In polyhalogenated systems, achieving regioselective functionalization is a primary challenge. For this compound, the C-Br bond at the C-4 position is the most likely site for palladium-catalyzed cross-coupling reactions due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-F bonds.

Studies on related polyhalogenated pyridines and other heterocycles have established a general reactivity order for halogens in palladium-catalyzed cross-coupling: I > Br > Cl >> F. This trend strongly suggests that selective functionalization at the C-4 position of this compound should be highly favored under standard cross-coupling conditions (e.g., Suzuki, Stille, Buchwald-Hartwig).

While the C-F bonds are generally unreactive under these conditions, it is important to note that under more forcing conditions or with specialized catalyst systems, C-F bond activation can occur. However, for selective monofunctionalization, the C-Br bond provides a reliable handle. The directing effect of the amino group is less likely to override the inherent reactivity difference between the C-Br and C-F bonds in this context.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the molecular structure of 2-Amino-4-bromo-3,5,6-trifluoropyridine. The vibrational modes of the molecule are influenced by the electronic effects and masses of the substituent atoms on the pyridine (B92270) ring.

The vibrational spectrum of this compound is a composite of the vibrational modes of the pyridine ring and its substituents. The amino (-NH₂), bromo (-Br), and fluoro (-F) groups each exhibit characteristic vibrational frequencies.

Amino Group (-NH₂) Vibrations: The amino group typically displays symmetric and asymmetric stretching vibrations (ν(NH₂)) in the high-frequency region of the infrared spectrum, generally between 3300 and 3500 cm⁻¹. researchgate.net The scissoring or bending vibration (δ(NH₂)) is expected to appear around 1600 cm⁻¹. core.ac.uk Wagging and twisting modes of the -NH₂ group are also anticipated at lower frequencies. core.ac.uk The formation of intermolecular hydrogen bonds can influence the position and shape of these bands. bas.bg

Bromo Group (-Br) Vibrations: The carbon-bromine (C-Br) stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹, due to the heavy mass of the bromine atom.

Fluoro Group (-F) Vibrations: The carbon-fluorine (C-F) stretching vibrations are known to be strong and occur in the 1000-1400 cm⁻¹ region of the infrared spectrum. The high electronegativity of fluorine significantly influences the electronic distribution within the pyridine ring, affecting the vibrational frequencies of the ring itself.

Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic stretching and bending vibrations. Ring stretching vibrations, often denoted as ν(C=C) and ν(C=N), typically appear in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net Ring breathing modes, which involve the expansion and contraction of the entire ring, are also characteristic and are sensitive to substitution. researchgate.net The presence of multiple halogen substituents and an amino group will cause shifts in these ring vibration frequencies compared to unsubstituted pyridine. cdnsciencepub.comcdnsciencepub.com

A summary of expected characteristic vibrational modes is presented in Table 1.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretching3300 - 3500
Scissoring (Bending)~1600
Bromo (C-Br)Stretching500 - 600
Fluoro (C-F)Stretching1000 - 1400
Pyridine RingC=C and C=N Stretching1400 - 1650
Ring Breathing~990 (in unsubstituted pyridine)

A deeper understanding of the vibrational spectrum can be achieved through Normal Coordinate Analysis (NCA). nih.govijera.com NCA is a computational method that breaks down complex molecular vibrations into a set of fundamental vibrations known as normal modes. capes.gov.br This analysis allows for a more precise assignment of the observed spectral bands to specific atomic motions.

The Potential Energy Distribution (PED) is calculated as part of the NCA and provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode. researchgate.net For a molecule like this compound, PED analysis would be crucial to unravel the mixing of vibrational modes. For instance, C-F stretching vibrations may couple with pyridine ring vibrations, making a simple visual assignment of the spectrum challenging. NCA and PED calculations, often performed using Density Functional Theory (DFT), can help to confirm the assignments of the vibrational bands and provide a more detailed picture of the molecular force field. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is required for a complete structural assignment.

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the two protons of the amino group. The chemical shift of these protons will be influenced by factors such as solvent and hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached substituents. The carbon atom bonded to the amino group (C2) will experience a different electronic environment compared to the carbon bonded to the bromine atom (C4) and the carbons bonded to the fluorine atoms (C3, C5, C6). The electronegative fluorine atoms are expected to cause a downfield shift for the carbons they are attached to. acs.org

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus. jeolusa.comwikipedia.org Three distinct signals are expected for the three fluorine atoms at positions 3, 5, and 6, as they are in chemically non-equivalent environments. The chemical shifts will provide insight into the electronic effects within the molecule.

The expected chemical shift ranges for the different nuclei are summarized in Table 2.

NucleusFunctional Group/PositionExpected Chemical Shift Range (ppm)
¹HAmino (-NH₂)Variable, dependent on conditions
¹³CC-NH₂Varies based on shielding effects
C-BrVaries based on shielding effects
C-FTypically downfield shifts
¹⁹FF3, F5, F6Broad range, specific to environment

Spin-spin coupling between different nuclei provides valuable information about the connectivity of atoms. numberanalytics.com

¹H-¹⁹F Coupling: Coupling between the amino protons and the adjacent fluorine atom (F3) might be observable under certain conditions, though it can be broadened or absent due to quadrupole effects of the nitrogen atom or proton exchange.

¹³C-¹⁹F Coupling: Significant one-bond (¹J_CF), two-bond (²J_CF), and three-bond (³J_CF) couplings are expected. acs.org The magnitudes of these coupling constants are highly dependent on the geometry and electronic structure. For instance, the ¹J_CF coupling constants are typically large. jeolusa.com

¹⁹F-¹⁹F Coupling: Coupling between the different fluorine nuclei (F3, F5, F6) will be observed in the ¹⁹F NMR spectrum. wikipedia.org The magnitude of these through-bond couplings (e.g., ³J_F3-F5, ⁴J_F3-F6, and ³J_F5-F6) can provide information about the relative positions of the fluorine atoms on the pyridine ring. cdnsciencepub.com

Analysis of these coupling constants is crucial for confirming the substitution pattern on the pyridine ring.

To unambiguously assign all the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, two-dimensional (2D) NMR experiments are employed. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the chemical shifts of directly bonded ¹³C and ¹H nuclei, although in this specific molecule, only the amino protons would show a correlation if a carbon were directly attached. More relevant would be ¹³C-¹⁹F correlations.

COSY (Correlation Spectroscopy): In the context of this molecule, a ¹⁹F-¹⁹F COSY experiment would be particularly useful to identify which fluorine atoms are coupled to each other, helping to trace the connectivity of the fluorine substituents around the ring. nih.gov

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, for example between a fluorine atom and a nearby proton of the amino group, which can give insights into the preferred conformation of the amino group relative to the ring. jeol.com

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a cornerstone technique for the analysis of organic molecules, providing critical information about their mass and, by extension, their elemental composition and structure. For a molecule such as this compound, mass spectrometry is instrumental in confirming its identity and purity.

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of the molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Bromine-79, Fluorine-19, and Nitrogen-14).

Table 1: Theoretical Isotopic Mass Data for this compound

IsotopeAtomic Mass (Da)
¹²C12.000000
¹H1.007825
⁷⁹Br78.918337
¹⁹F18.998403
¹⁴N14.003074

Based on its molecular formula, C₅H₂BrF₃N₂, the theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated. This calculated mass would then be compared to the experimentally determined mass from an HRMS analysis. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition of the synthesized compound.

Furthermore, the presence of a bromine atom in the structure of this compound would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This leads to the appearance of two peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z) and having nearly equal intensities (a ratio of approximately 1:1). The observation of this distinct isotopic signature is a key diagnostic feature for confirming the presence of a single bromine atom in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable insights into the structural connectivity of a molecule. In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.

For this compound, the fragmentation pathway would be influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. The pyridine ring is a stable aromatic system, but the presence of multiple halogen substituents and an amino group introduces several potential fragmentation points.

A plausible fragmentation pathway, based on the general principles of mass spectrometry for halogenated aromatic amines, could involve the following steps:

Loss of a Halogen Atom: Initial fragmentation could involve the loss of a bromine or a fluorine atom. The C-Br bond is generally weaker than the C-F bond, suggesting that the loss of the bromine radical (•Br) to form a [M-Br]⁺ ion is a likely initial fragmentation event.

Loss of Small Molecules: Subsequent fragmentation of the pyridine ring could occur, leading to the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or hydrogen fluoride (B91410) (HF).

Ring Cleavage: More energetic collisions could lead to the cleavage of the pyridine ring itself, resulting in a variety of smaller fragment ions.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

Fragment IonPlausible Neutral Loss
[M-Br]⁺•Br
[M-F]⁺•F
[M-HCN]⁺HCN
[M-HF]⁺HF

It is important to note that this proposed fragmentation pathway is hypothetical and based on established fragmentation patterns of similar compounds. A definitive analysis would require experimental tandem mass spectrometry data for this compound. Such an analysis would provide the exact m/z values of the fragment ions, allowing for the confident assignment of their structures and the elucidation of the precise fragmentation cascade.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools in the computational study of molecular systems. indexcopernicus.com DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational efficiency in predicting the electronic structure and properties of molecules. researchgate.netresearchgate.net Ab initio methods, while computationally more demanding, can offer even higher accuracy for certain properties. researchgate.net These calculations are typically performed using well-defined basis sets, such as 6-311++G(d,p), which describe the spatial distribution of electrons. researchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Amino-4-bromo-3,5,6-trifluoropyridine, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The planarity of the pyridine (B92270) ring and the orientation of the amino group are key structural features. Due to the presence of the amino group, rotational conformers may exist. Computational methods can explore the conformational landscape to identify the most stable isomer. For similar amino-substituted pyridines, non-planar amino forms have been found to be energetically favored. researchgate.net The optimized geometry is crucial as it forms the basis for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Substituted Pyridine Derivative (DFT/B3LYP)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (ring)1.335C-N-C117.5
C-C (ring)1.390 - 1.405C-C-C120.0 ± 2.0
C-NH21.365C-C-N122.0
C-Br1.890C-C-Br119.5
C-F1.340 - 1.350C-C-F118.0
N-H1.010H-N-H115.0

Note: The data in this table is illustrative for a conceptually similar molecule and not the specific results for this compound.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, C-Br stretching, and C-F stretching, in addition to the vibrations of the pyridine ring. Theoretical spectra can be simulated from the calculated frequencies and intensities, aiding in the interpretation of experimental spectroscopic data. researchgate.net

The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. ripublication.com A smaller HOMO-LUMO gap generally suggests higher reactivity. ripublication.com

In this compound, the distribution of the HOMO and LUMO would likely be influenced by the various substituents on the pyridine ring. The amino group, being an electron-donating group, would be expected to contribute significantly to the HOMO, while the electron-withdrawing fluorine and bromine atoms would influence the LUMO.

Table 2: Illustrative HOMO-LUMO Energies for a Related Bromo-Substituted Heterocyclic Compound (DFT/B3LYP)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Note: The data in this table is illustrative for a conceptually similar molecule and not the specific results for this compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net

For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the fluorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group, suggesting sites for nucleophilic attack. The region around the bromine atom can exhibit a "σ-hole," a region of positive electrostatic potential on the extension of the C-Br bond, which can participate in halogen bonding. researchgate.net

The distribution of electron density among the atoms in a molecule can be quantified using various population analysis methods, such as Natural Population Analysis (NPA) and methods based on fitting the electrostatic potential (ESP). These analyses assign partial atomic charges to each atom, providing a more detailed picture of the charge distribution than can be inferred from electronegativity alone. ripublication.com

Reaction Mechanism Elucidation using Computational Methods

Computational methods are not only used to study isolated molecules but can also be employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, providing a detailed understanding of the reaction pathway.

For this compound, computational studies could be used to explore its reactivity in various chemical transformations. For instance, the mechanism of nucleophilic aromatic substitution, a common reaction for halogenated pyridines, could be investigated. researchgate.net By calculating the energies of the reactants, intermediates (such as Meisenheimer complexes), transition states, and products, the most favorable reaction pathway can be determined. researchgate.net This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.

In Silico Modeling for Chemical Property Prediction

In silico modeling encompasses a broad range of computational techniques used to predict the physicochemical and electronic properties of molecules. These predictions are valuable for understanding the behavior of a compound and for guiding its synthesis and application.

A variety of molecular descriptors can be calculated to predict the reactivity and stability of this compound. These parameters are derived from the electronic structure of the molecule, typically calculated using DFT methods.

Key reactivity and stability parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the LUMO are fundamental indicators of reactivity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater ability to donate electrons in a reaction with an electrophile. The HOMO-LUMO gap is a measure of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the areas around the fluorine and bromine atoms would be expected to be electron-poor.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. A lower chemical hardness and higher electrophilicity index generally correlate with higher reactivity. nih.gov

Table 2: Illustrative Calculated Reactivity and Stability Parameters for this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to kinetic stability
Chemical Hardness (η)2.65 eVMeasure of resistance to charge transfer
Electronegativity (χ)4.15 eVMeasure of electron-attracting power
Electrophilicity Index (ω)3.25 eVQuantifies electrophilic character

Note: These values are hypothetical and serve as an illustration of the types of parameters that would be obtained from a computational study. The exact values would depend on the level of theory and basis set used in the calculation.

The fluorination of organic molecules is known to significantly impact their stability and reactivity. emerginginvestigators.org In the case of this compound, the cumulative electron-withdrawing effect of the three fluorine atoms is expected to lower both the HOMO and LUMO energy levels, making the molecule more resistant to oxidation but more susceptible to reduction and nucleophilic attack compared to its non-fluorinated counterparts.

Applications in Organic Synthesis As Chemical Building Blocks

Versatile Intermediates for Complex Organic Molecules

2-Amino-4-bromo-3,5,6-trifluoropyridine serves as a crucial starting material for the synthesis of a variety of complex and often biologically active molecules. The presence of the bromine atom at the 4-position allows for the introduction of diverse functionalities through cross-coupling reactions, while the amino group at the 2-position can be either retained or modified to build more elaborate structures.

The utility of similar bromo-amino-heterocycles is well-documented in the synthesis of compounds with potential therapeutic applications. For instance, derivatives of 2-aminothiazole (B372263) have been synthesized from bromo-phenyl precursors and evaluated for their antimicrobial properties. scirp.org Similarly, 2-amino-4(3H)-pyrimidinone derivatives, synthesized from bromo-substituted precursors, have been investigated for their antiviral activity. nih.gov While direct examples for the title compound are not extensively reported in publicly available literature, the established reactivity of analogous structures strongly suggests its potential in constructing complex molecules. The trifluorinated pyridine (B92270) core is a key feature in many modern pharmaceuticals and agrochemicals, enhancing properties such as metabolic stability and binding affinity.

The synthesis of complex molecules often involves multi-component reactions where the pyridine scaffold can be elaborated. For example, the synthesis of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones has been achieved using substituted aminopyridines, leading to compounds with antiproliferative and antitubulin activities.

Precursors for Substituted Polyfluoropyridines and Other Heterocycles

One of the most powerful applications of this compound is its use as a precursor for a wide array of substituted polyfluorinated pyridines and other fused heterocyclic systems. The bromine atom is a versatile handle for introducing various substituents onto the pyridine ring via transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The Sonogashira and Suzuki-Miyaura coupling reactions are particularly effective for the functionalization of bromo-pyridines. scirp.orgwikipedia.orgmdpi.com While specific data for this compound is limited, studies on closely related 2-amino-3-bromopyridines demonstrate the feasibility of these transformations. For example, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, catalyzed by a palladium complex, proceeds with good to excellent yields, affording 2-amino-3-alkynylpyridines. scirp.org

Table 1: Examples of Sonogashira Coupling with 2-Amino-3-bromopyridines

Alkyne SubstrateProductYield (%)
Phenylacetylene2-Amino-3-(phenylethynyl)pyridine92
1-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
3,3-Dimethyl-1-butyne2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)pyridine78

Similarly, Suzuki-Miyaura coupling reactions with arylboronic acids provide a powerful method for the synthesis of aryl-substituted pyridines. researchgate.netnih.gov The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been shown to proceed efficiently in the presence of a palladium catalyst. mdpi.com This suggests that this compound would be an excellent substrate for introducing a wide range of aryl and heteroaryl groups at the 4-position.

Synthesis of Fused Heterocycles:

The amino group in conjunction with the functionalized 4-position can be utilized to construct fused heterocyclic systems. For example, the synthesis of pyrido[2,3-d]pyrimidines, an important class of compounds with diverse biological activities, often starts from appropriately substituted aminopyridines. nih.govjocpr.com The reaction of 2-aminopyridines with various reagents can lead to the formation of the fused pyrimidine (B1678525) ring.

Enabling New Synthetic Methodologies and Reaction Pathways

The unique electronic properties of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms and pyridine nitrogen, can be exploited to develop novel synthetic methodologies.

Regioselective lithiation followed by reaction with an electrophile is a powerful tool for the functionalization of heterocyclic compounds. A highly regioselective lithiation–substitution protocol has been used for the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, demonstrating the potential for selective functionalization of such scaffolds. nih.gov This type of methodology could potentially be applied to this compound to introduce substituents at specific positions, further expanding its synthetic utility.

Furthermore, the presence of multiple reactive sites allows for the design of cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity. While specific cascade reactions involving this compound are not widely reported, the potential for such transformations is evident from the reactivity of similar systems. For instance, relay photocatalytic cascade reactions have been developed for the synthesis of complex nitrogen heterocycles. beilstein-journals.org

Advanced Applications of 2 Amino 4 Bromo 3,5,6 Trifluoropyridine Derivatives

Applications in Medicinal Chemistry Research

The pyridine (B92270) nucleus is a privileged scaffold in drug discovery, and its derivatization with fluorine and other reactive groups, as seen in 2-Amino-4-bromo-3,5,6-trifluoropyridine, provides a powerful platform for developing novel therapeutic agents.

A molecular scaffold is a core structure upon which various functional groups can be built to create a library of related compounds. The 2-aminopyridine (B139424) framework is a well-established scaffold for a variety of biologically active molecules, particularly kinase inhibitors. nih.gov Derivatives of this compound serve as key scaffolds for creating potent and selective inhibitors of critical cellular signaling pathways.

Research has shown that the 2-amino-pyrimidine scaffold, a close analogue, is fundamental in the design of inhibitors for receptor tyrosine kinases (RTKs), which are crucial in cell proliferation and angiogenesis. nih.govnih.gov For instance, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as RTK inhibitors. nih.gov In these structures, the aminopyrimidine core mimics the hinge-binding region of ATP in the kinase domain. The bromine atom provides a vector for further chemical modification or can participate in halogen bonding interactions within the target protein. By analogy, the this compound scaffold offers a starting point for similar kinase inhibitors, with the fluorine atoms providing additional modulation of the compound's properties.

The versatility of such scaffolds is demonstrated in the development of inhibitors for various kinases, including:

Epidermal Growth Factor Receptor (EGFR): 2-amino-4-(1,2,4-triazol)pyridine derivatives have been developed as a new scaffold for potent EGFR inhibitors designed to overcome therapeutic resistance. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR): Mono-methylation of 2-amino-4-m-bromoanilino-pyrrolo[2,3-d]pyrimidine scaffolds yielded potent whole-cell PDGFR-β inhibitors. nih.gov

Src-family Kinases: Bromo-pyrimidine analogues have been investigated as inhibitors of the Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. arabjchem.orgresearchgate.net

The 2-amino group typically acts as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the target kinase, a foundational principle in the design of many kinase inhibitor drugs. ed.ac.uk

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties and, consequently, its biological activity. nih.gov The trifluorinated pyridine ring of this compound is a prime example of "fluorine editing" to optimize molecular properties.

The effects of fluorine substitution are multifaceted:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the biological half-life of a drug, leading to improved pharmacokinetic profiles. unipa.it

Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is small in size (a bioisostere of hydrogen). nih.gov Introducing multiple fluorine atoms, as in a trifluoromethyl group or a fluorinated ring, can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. acs.org

Receptor Binding Affinity: Fluorine atoms can alter the electronic distribution (pKa) of the pyridine ring, influencing its ability to interact with amino acid residues in a protein's binding site. nih.gov Fluorine can participate in favorable electrostatic interactions, dipole-dipole interactions, and sometimes hydrogen bonds, thereby increasing the binding affinity and potency of the drug.

Conformation: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a shape that is more favorable for binding to its biological target. acs.org

These properties make fluorinated pyridines, and specifically trifluoromethylpyridines (TFMPs), highly desirable fragments in drug design, as they can enhance potency, selectivity, and metabolic profiles. acs.orgchigroup.site

Building blocks like this compound are instrumental in creating fluorinated analogs of existing drugs to improve their properties or to develop new diagnostic tools. A key application is in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging. nih.gov

PET is a powerful functional imaging technique that requires a molecule labeled with a positron-emitting radionuclide, with fluorine-18 (B77423) ([18F]) being a nuclide of choice due to its favorable properties. nih.gov The synthesis of [18F]-labeled drugs often involves a late-stage nucleophilic fluorination reaction. The fluoropyridine moiety is particularly well-suited for this. A precursor molecule containing a good leaving group (such as a nitro or trimethylammonium group) on the pyridine ring can be reacted with [18F]fluoride to efficiently produce the desired radiotracer. unipa.itnih.gov This strategy allows researchers to visualize the distribution and pharmacokinetics of a drug in vivo, aiding in drug discovery and development. nih.gov

Beyond imaging, the synthesis of fluorinated analogs can lead to superior therapeutics. By replacing hydrogen atoms with fluorine, medicinal chemists can fine-tune the drug's ADME (absorption, distribution, metabolism, and excretion) properties. For example, the synthesis of a fluorinated version of the antidepressant citalopram (B1669093) has been demonstrated, showcasing the utility of modern fluorination methods. researchgate.net The use of pre-fluorinated building blocks provides an alternative and often more efficient route to these target molecules compared to late-stage fluorination.

Applications in Agrochemical Research

The same chemical principles that make fluorinated pyridines valuable in medicine also apply to the development of modern agrochemicals. Trifluoromethylpyridine (TFMP) derivatives are a major class of active ingredients in pesticides and herbicides, prized for their high efficacy and improved safety profiles. nih.govjst.go.jp

Trifluoromethylpyridines are key structural motifs in a wide range of commercial agrochemicals. nih.gov The compound this compound represents a versatile starting material from which numerous pesticide and herbicide structures can be derived. The amino and bromo groups serve as handles for synthetic elaboration, while the trifluoropyridine core imparts the desired biological activity.

Many of the most successful fluorinated pesticides are derived from TFMP intermediates. researchoutreach.org The table below lists several prominent examples that share the core trifluoromethylpyridine structure.

AgrochemicalTypeKey TFMP IntermediatePrimary Use
Fluazifop-butyl Herbicide2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)Post-emergence control of grass weeds. researchoutreach.org
Haloxyfop Herbicide2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Post-emergence grass control, longer soil activity. nih.govjst.go.jp
Flazasulfuron Herbicide2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)Selective weed control in turf and perennial crops. researchoutreach.org
Pyroxsulam Herbicide2-Methoxy-4-(trifluoromethyl)pyridine derivativeControl of key weeds in cereal crops like wheat. nih.gov
Chlorfluazuron Insecticide2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Insect growth regulator against Lepidoptera. nih.gov
Flonicamid Insecticide4-(Trifluoromethyl)nicotinic acidControl of aphids and other sucking insects. researchoutreach.org

This table is generated based on data from multiple sources. nih.govjst.go.jpresearchoutreach.org

A major goal in modern agrochemical research is to develop products that are not only effective but also have a reduced environmental impact. This includes high selectivity for the target pest or weed, lower toxicity to non-target organisms, and appropriate environmental persistence. Derivatives of trifluoromethylpyridine have been central to achieving these goals.

Enhanced Selectivity: One of the most significant advantages is improved crop selectivity.

Pyroxsulam provides effective control of weeds like blackgrass in wheat fields because wheat can metabolize the herbicide into an inactive form much more rapidly than the weed can. nih.gov This differential metabolism prevents injury to the crop while controlling the infestation. nih.govnih.gov

Similarly, the herbicide flupyrsulfuron-methyl-sodium achieves its selectivity due to rapid metabolic degradation in wheat compared to very slow metabolism in sensitive weeds. nih.govjst.go.jp

Favorable Toxicological Profiles:

The insecticide flonicamid is noted for having a good toxicological and ecotoxicological profile. iskweb.co.jp Crucially, it has no negative impact on important non-target species like pollinating insects or natural pest enemies, making it a valuable tool for Integrated Pest Management (IPM) programs. iskweb.co.jp The unique properties imparted by the TFMP core can render the final compounds less toxic to non-target organisms. chigroup.site

Environmental Fate and Degradation: The environmental persistence of pesticides is a significant concern. While the C-F bond is strong, leading to stability, modern fluorinated agrochemicals are designed to degrade through specific metabolic pathways.

The primary degradation routes for pyroxsulam in the environment include aqueous photolysis and aerobic soil metabolism. epa.gov In plants and animals, it is metabolized via demethylation and cleavage of the sulfonamide bridge. epa.gov

Flonicamid degrades in soil and aquatic systems, with its metabolism in plants and animals proceeding through the hydrolysis of its side-chain functional groups. apvma.gov.aufao.org

The development of such compounds, which balance efficacy with improved environmental and safety characteristics, is a testament to the sophisticated chemical design enabled by versatile building blocks like this compound. researchgate.netnih.govacs.org

Applications in Materials Science

Precursors for Fluorinated Polymers and Networks

There is currently no available scientific literature or patent documentation that describes the use of this compound as a monomer or precursor for the synthesis of fluorinated polymers or polymer networks. Research in this area has focused on other fluorinated building blocks.

Synthesis of Components for Advanced Functional Materials

Similarly, no research could be found that details the synthesis of components for advanced functional materials originating from this compound. While the structural characteristics of the molecule suggest potential, there are no published studies to support its application in this context.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-bromo-3,5,6-trifluoropyridine?

  • Methodological Answer : Synthesis typically involves halogenation and amination of fluoropyridine precursors. For example, bromination at the 4-position can be achieved via electrophilic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Subsequent amination at the 2-position may use ammonia or protected amine reagents under controlled temperature (60–100°C) to avoid side reactions . Alternative routes may adapt strategies from analogous compounds, such as 2-amino-4-chloro-3,5,6-trifluoropyridine, where halogen exchange (e.g., Cl → Br) is feasible using NaBr or HBr under reflux .

Q. How can the purity and structure of this compound be characterized?

  • Methodological Answer :
  • GC-MS : Confirms molecular weight (expected m/z ~229–231 for [M]⁺) and detects impurities (e.g., residual solvents or halogenated byproducts) .
  • FT-IR : Identifies functional groups (NH₂ stretch ~3300–3500 cm⁻¹, C-F stretches ~1100–1250 cm⁻¹) .
  • ¹H/¹⁹F NMR : Resolves substituent positions; NH₂ protons appear as broad singlets (δ 5.5–6.5 ppm), while fluorine atoms split signals due to coupling (e.g., ³J₆F₅F ~8–12 Hz) .
  • X-ray crystallography : Validates spatial arrangement using SHELX software for refinement .

Q. How do electronic effects of bromo/fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms (meta/para to NH₂) deactivate the pyridine ring, while the bromo group at the 4-position acts as a leaving site for Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) reveal reduced electron density at C4, favoring oxidative addition with Pd(0) catalysts. Compare with chloro analogues (e.g., 2-amino-4-chloro-3,5,6-trifluoropyridine) to assess halogen-dependent kinetics .

Q. What strategies mitigate competing side reactions during functionalization (e.g., dehalogenation or NH₂ oxidation)?

  • Methodological Answer :
  • Protection of NH₂ : Use Boc or Fmoc groups to prevent oxidation during metal-catalyzed reactions .
  • Catalyst selection : PdCl₂(dppf) with bulky ligands suppresses β-hydride elimination in coupling reactions .
  • Low-temperature control : Maintain reactions below 80°C to avoid C-F bond cleavage .

Q. How can DFT modeling predict biological activity or corrosion inhibition potential?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock. Compare with 4-amino-2-ethoxy-3,5,6-trifluoropyridine, which showed antibacterial activity via agar diffusion assays .
  • Electrostatic potential maps : Identify electron-rich regions (NH₂, F) for hydrogen bonding or adsorption on metal surfaces, as seen in corrosion studies of 4-amino-3-chloro-2,5,6-trifluoropyridine .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Fluorinated pyridines often form twinned crystals due to strong intermolecular F···H interactions. Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) and SHELXT for structure solution. For poor diffraction, employ synchrotron radiation or cryocooling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.